molecular formula C7H8ClFINO B2484224 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride CAS No. 1955540-52-9

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride

Cat. No.: B2484224
CAS No.: 1955540-52-9
M. Wt: 303.5
InChI Key: BPJGFRDFSSYYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H8ClFINO and a molecular weight of 303.5 g/mol . It is a derivative of aniline, where the aniline ring is substituted with fluorine, iodine, and methoxy groups. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride typically involves multiple steps, starting from commercially available aniline derivatives. One common synthetic route includes:

    Nitration: The starting aniline derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .

Properties

IUPAC Name

3-fluoro-2-iodo-4-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FINO.ClH/c1-11-5-3-2-4(10)7(9)6(5)8;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGFRDFSSYYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)I)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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